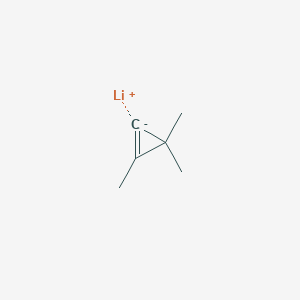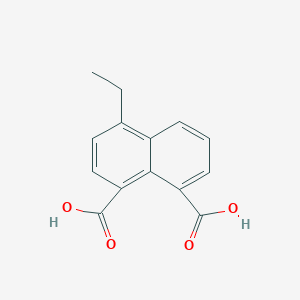
4,5-Dihydro-1H-imidazole-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1H-imidazole-2-sulfinic acid is a heterocyclic compound with the molecular formula C3H6N2O3S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1H-imidazole-2-sulfinic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding various derivatives . Another approach includes the use of ammonium acetate and urotropine in the presence of 1,2-diketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1H-imidazole-2-sulfinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the sulfinic acid moiety and the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4,5-Dihydro-1H-imidazole-2-sulfinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1H-imidazole-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A parent compound with a similar structure but lacking the sulfinic acid group.
2-Benzyl-2-imidazoline: A derivative with a benzyl group attached to the imidazole ring.
4,5-Dihydro-2-(phenylmethyl)-1H-imidazole: Another derivative with a phenylmethyl group.
Uniqueness
4,5-Dihydro-1H-imidazole-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
64205-94-3 |
|---|---|
Molecular Formula |
C3H6N2O2S |
Molecular Weight |
134.16 g/mol |
IUPAC Name |
4,5-dihydro-1H-imidazole-2-sulfinic acid |
InChI |
InChI=1S/C3H6N2O2S/c6-8(7)3-4-1-2-5-3/h1-2H2,(H,4,5)(H,6,7) |
InChI Key |
PZJPFPFEZDQGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)

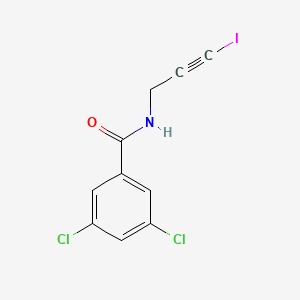
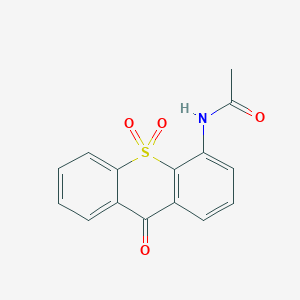
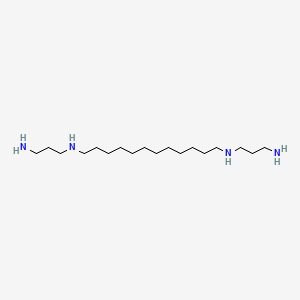

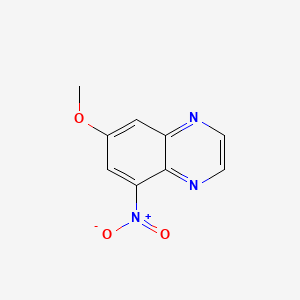

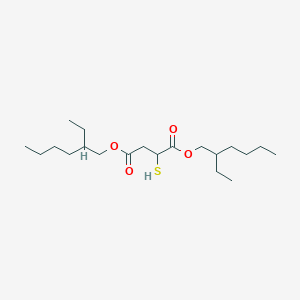
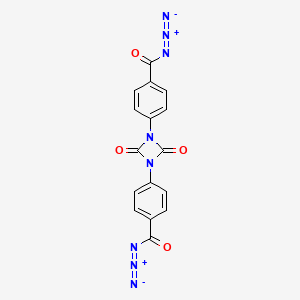
![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)
